molecular formula C33H45ClFNO3 B584356 3-Ethyl Haloperidol Decanoate CAS No. 1797982-02-5

3-Ethyl Haloperidol Decanoate

Cat. No.: B584356
CAS No.: 1797982-02-5
M. Wt: 558.175
InChI Key: ODANWSUZWFYXTO-UHFFFAOYSA-N
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Description

3-Ethyl Haloperidol Decanoate is a derivative of haloperidol, a well-known antipsychotic medication. This compound is primarily used in the pharmaceutical industry for its potent neuroleptic properties. It is a long-acting ester of haloperidol, designed to provide extended therapeutic effects, making it suitable for patients requiring long-term medication management .

Mechanism of Action

Target of Action

The primary target of 3-Ethyl Haloperidol Decanoate, similar to Haloperidol, is the dopamine receptor (mainly D2) . These receptors are found in the brain, particularly within the mesolimbic and mesocortical systems . Dopamine receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement .

Mode of Action

This compound exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2) . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in reward, motivation, and mood . This antagonism is thought to alleviate psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia .

Biochemical Pathways

The enzymes involved in the biotransformation of Haloperidol include cytochrome P450 (CYP), carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase . The greatest proportion of the intrinsic hepatic clearance of Haloperidol is by glucuronidation, followed by the reduction of Haloperidol to reduced Haloperidol and by CYP-mediated oxidation .

Pharmacokinetics

The pharmacokinetics of this compound is expected to be similar to that of Haloperidol Decanoate. After administration, Haloperidol is detectable in plasma within one hour . Peak plasma levels are obtained within three to seven days . The plasma levels of Haloperidol strongly correlate with the dose administered . The drug is metabolized in the liver, primarily by glucuronidation and CYP-mediated oxidation . About 30% of the drug is excreted in the urine .

Result of Action

The clinical condition of about two-thirds of the patients remained unchanged or improved, compared with the period of oral treatment . During the first two months of treatment, there was more rigidity and tremor, but from the third month, the extrapyramidal symptoms were less pronounced than during the period of oral neuroleptics .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, coadministration with certain drugs like carbamazepine, phenytoin, phenobarbital, rifampicin, or quinidine can affect the pharmacokinetics of Haloperidol to an extent that alterations in clinical consequences would be expected . Furthermore, interethnic and pharmacogenetic differences in Haloperidol metabolism may also influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl Haloperidol Decanoate involves the esterification of haloperidol with decanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the final product meets pharmaceutical standards. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl Haloperidol Decanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones and carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

3-Ethyl Haloperidol Decanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl Haloperidol Decanoate is unique due to its specific chemical structure, which provides distinct pharmacokinetic properties. The addition of the ethyl group enhances its lipophilicity, leading to a longer duration of action compared to other similar compounds .

Properties

CAS No.

1797982-02-5

Molecular Formula

C33H45ClFNO3

Molecular Weight

558.175

IUPAC Name

[4-(4-chlorophenyl)-1-[4-(3-ethyl-4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate

InChI

InChI=1S/C33H45ClFNO3/c1-3-5-6-7-8-9-10-13-32(38)39-33(28-15-17-29(34)18-16-28)20-23-36(24-21-33)22-11-12-31(37)27-14-19-30(35)26(4-2)25-27/h14-19,25H,3-13,20-24H2,1-2H3

InChI Key

ODANWSUZWFYXTO-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC(=C(C=C2)F)CC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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